Cas no 1007881-27-7 ((S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid)
(S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- (S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid
- (2S)-3-methyl-2-(pyrimidin-5-ylamino)butanoic acid
- SCHEMBL756357
- DTXSID10731176
- N-Pyrimidin-5-yl-L-valine
- 1007881-27-7
- PYRIMIDIN-5-YL-L-VALINE
- (2S)-3-methyl-2-[(pyrimidin-5-yl)amino]butanoic acid
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- Inchi: 1S/C9H13N3O2/c1-6(2)8(9(13)14)12-7-3-10-5-11-4-7/h3-6,8,12H,1-2H3,(H,13,14)/t8-/m0/s1
- InChI Key: VJHWUEWJEIGNSC-QMMMGPOBSA-N
- SMILES: OC([C@H](C(C)C)NC1=CN=CN=C1)=O
Computed Properties
- Exact Mass: 195.100776666g/mol
- Monoisotopic Mass: 195.100776666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 75.1Ų
(S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM166716-1g |
pyrimidin-5-yl-L-valine |
1007881-27-7 | 95% | 1g |
$720 | 2021-06-09 | |
| Chemenu | CM166716-1g |
pyrimidin-5-yl-L-valine |
1007881-27-7 | 95% | 1g |
$720 | 2023-02-19 |
(S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid Related Literature
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid
(S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid: A Promising Scaffold in Modern Medicinal Chemistry
(S)-3-Methyl-2-(pyrimidin-5-ylamino)butanoic acid (CAS No. 1007881-27-7) represents a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical development. This chiral molecule features a pyrimidin-5-ylamino moiety conjugated to a substituted butanoic acid backbone, with the stereochemistry at the central carbon playing a critical role in its biological activity. The compound's molecular framework aligns with contemporary drug design principles, particularly in the development of enzyme inhibitors and kinase modulators, where precise spatial orientation is essential for target engagement.
The CAS registry number 1007881-27-7 uniquely identifies this compound within chemical databases, facilitating its integration into global research networks. Its structural characteristics—specifically the combination of an aromatic heterocycle (pyrimidine), an amino group, and a carboxylic acid—position it as a versatile scaffold for bioconjugation and prodrug strategies. Recent studies have highlighted its potential as a building block for developing selective PDE4 inhibitors, which are under investigation for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.
From a synthetic chemistry perspective, the preparation of (S)-3-methylbutanoic acid derivatives often involves asymmetric catalysis to ensure high enantiomeric purity (>99% ee). Advanced methodologies like transition-metal-catalyzed amidation reactions have been optimized to construct the pyrimidine-amino linkage efficiently. These synthetic routes are crucial for large-scale production, as pharmaceutical companies increasingly prioritize green chemistry protocols to minimize environmental impact while maintaining cost-effectiveness.
Structural analysis via X-ray crystallography has revealed that the stereochemistry at C(2) significantly influences intermolecular interactions with target proteins. For instance, in kinase inhibition studies, the S-enantiomer demonstrated superior binding affinity compared to its R-counterpart due to optimal hydrogen bonding with conserved residues in ATP-binding pockets. This stereoselectivity underscores the importance of rigorous enantiomeric control during synthesis and quality assurance processes.
In preclinical evaluations, compounds derived from this scaffold have shown promising pharmacokinetic profiles. A 2024 study published in *Journal of Medicinal Chemistry* reported that certain analogs exhibited oral bioavailability exceeding 85% and half-lives compatible with once-daily dosing regimens. These properties are particularly valuable for developing treatments requiring sustained therapeutic concentrations without frequent administration.
The compound's chemical stability under physiological conditions further enhances its utility as a drug candidate. Unlike many amide-containing molecules prone to hydrolysis, the pyrimidine-amino linkage in this structure demonstrates remarkable resistance to enzymatic degradation—a feature confirmed through comparative metabolic stability assays using human liver microsomes.
Beyond pharmaceutical applications, researchers are exploring the use of this molecule as a tool compound in biochemical assays. Its ability to selectively modulate protein-protein interactions has been leveraged in high-throughput screening platforms aimed at discovering novel anti-cancer agents targeting epigenetic regulators such as histone deacetylases (HDACs).
In agricultural chemistry contexts, derivatives of this scaffold have shown herbicidal activity against glyphosate-resistant weed species through inhibition of shikimate pathway enzymes. This dual utility across human health and crop protection highlights its structural adaptability while maintaining core pharmacophoric elements.
The ongoing refinement of this molecular framework continues through computational approaches like molecular dynamics simulations and machine learning models trained on large compound databases. These tools help predict optimal substituent patterns for enhancing potency while minimizing off-target effects—a critical consideration given recent regulatory emphasis on drug safety profiles.
Notably, collaborations between academic institutions and biotech firms have led to the development of novel delivery systems incorporating this compound into polymeric nanoparticles for targeted tumor therapy. Such innovations address long-standing challenges related to solubility limitations common among small molecule therapeutics.
In conclusion, the unique combination of structural features found in (S)-3-methyl-2-(pyrimidin-5-ylamino)butanoic acid positions it as a cornerstone molecule in modern drug discovery pipelines. Its continued evolution through rational design strategies promises to yield transformative therapies across multiple therapeutic areas while adhering to contemporary standards for chemical innovation and biological relevance.
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